3-(4-Chloro-3-methylphenyl)pyrrolidine
Description
3-(4-Chloro-3-methylphenyl)pyrrolidine is a pyrrolidine derivative featuring a substituted phenyl ring at the 3-position of the pyrrolidine core. The phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 3-position. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets, such as enzymes and receptors .
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
3-(4-chloro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-6-9(2-3-11(8)12)10-4-5-13-7-10/h2-3,6,10,13H,4-5,7H2,1H3 |
InChI Key |
ZUTVMYPNLVKRCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCNC2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substituted Pyrrolidine Derivatives
Key structural analogs include:
3-(4-Fluorophenoxy)-pyrrolidine hydrochloride: Features a fluorine atom and phenoxy group instead of chloro-methylphenyl.
3-(4-Bromo-2-methylphenoxymethyl)pyrrolidine hydrochloride: Contains a bromine atom and methylphenoxy group. Bromine’s larger atomic radius may enhance hydrophobic interactions, while the phenoxy group introduces steric bulk .
3-(4-Chloro-2-methyl-phenoxy)-pyrrolidine: A positional isomer with chlorine at the 4-position and methyl at the 2-position. Substitution patterns influence molecular symmetry and intermolecular packing, as seen in its safety data (e.g., handling precautions for inhalation risks) .
Heterocyclic Analogs: Pyridine and Quinoline Derivatives
Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-hexahydroquinoline-3-carbonitrile (Q12 and Q13) share aromatic and halogenated motifs but differ in core structure (pyridine/quinoline vs. pyrrolidine). Key comparisons include:
- Melting Points: Q12 (288–292°C, methyl substituents) vs. Q13 (259–261°C, nitro and methoxy substituents). Electron-withdrawing groups (e.g., -NO₂) reduce melting points by disrupting crystal lattice stability .
- Spectral Data : IR spectra of Q12 show characteristic -CN (2201 cm⁻¹) and C=O (1668 cm⁻¹) stretches, while Q13 exhibits N=O (1550 cm⁻¹) and C-Cl (718 cm⁻¹) vibrations. Such data aid in structural confirmation and differentiation .
- Synthetic Yields : Q12 (76% yield) vs. Q13 (66% yield), reflecting steric and electronic challenges in introducing nitro groups .
Table 1: Comparative Physicochemical Properties
*Estimated data based on structural analogs.
Pharmacological Potential
- Nitro groups (e.g., in Q13) may confer antimicrobial or anticancer properties, as seen in related compounds .
- Target Interactions : Pyrrolidine’s rigid core facilitates interactions with chiral centers in enzymes, as demonstrated in kinase inhibitors and GPCR modulators .
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